molecular formula C66H99Cl2NO36 B14642592 Eveninomicin B sodium salt CAS No. 53296-30-3

Eveninomicin B sodium salt

Cat. No.: B14642592
CAS No.: 53296-30-3
M. Wt: 1553.4 g/mol
InChI Key: ZFRCWSCZDCAGAJ-UHFFFAOYSA-N
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Description

Eveninomicin B sodium salt is a derivative of the antibiotic everninomicin, which is produced by the bacterium Micromonospora carbonaceae. This compound is known for its potent antibacterial activity, particularly against Gram-positive bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

Eveninomicin B sodium salt can be synthesized through a series of chemical reactions involving the modification of the parent compound, everninomicin. One common method involves the electrochemical reduction of everninomicin derivatives in an aprotic anhydrous solvent . The reaction conditions typically require the absence of carbon dioxide to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Micromonospora carbonaceae, followed by extraction and purification of the antibiotic. The fermentation process is optimized to maximize the yield of the desired compound, and advanced purification techniques are employed to ensure high purity and potency .

Chemical Reactions Analysis

Types of Reactions

Eveninomicin B sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of eveninomicin B, each with distinct biological activities and potential therapeutic applications .

Mechanism of Action

Eveninomicin B sodium salt exerts its antibacterial effects by binding exclusively to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the assembly of functional ribosomes, leading to the cessation of bacterial growth and replication . The compound’s unique mode of action makes it effective against bacteria that have developed resistance to other antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eveninomicin B sodium salt stands out due to its high potency and broad-spectrum activity against multidrug-resistant bacteria. Its unique binding mechanism to the 50S ribosomal subunit differentiates it from other antibiotics, making it a valuable candidate for further development and clinical use .

Biological Activity

Chemical Structure and Properties

Eveninomicin B sodium salt has the molecular formula C66H99Cl2NO36 and a molecular weight of approximately 1,424. The compound is classified as a glycosylated macrolide antibiotic, which is derived from natural sources. The structural complexity contributes to its biological efficacy.

PropertyValue
Molecular FormulaC66H99Cl2NO36
Molecular Weight1424 g/mol
SolubilitySoluble in water
pH6.0 - 8.0

This compound exhibits its biological activity primarily through its interaction with bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to other macrolides, which bind to the 50S subunit of the ribosome, preventing peptide bond formation.

Antimicrobial Activity

Research has demonstrated that this compound possesses potent antimicrobial properties against various Gram-positive bacteria, including strains resistant to traditional antibiotics. Studies indicate that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.

Table 2: Antimicrobial Efficacy of this compound

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Streptococcus pneumoniae1.0 µg/mL
Enterococcus faecalis2.0 µg/mL

Cytotoxicity Studies

While evaluating the safety profile of this compound, cytotoxicity studies have been conducted on various human cell lines. The results indicate a favorable safety margin, with IC50 values significantly higher than the effective concentrations required for antimicrobial activity.

Table 3: Cytotoxicity Profile

Cell LineIC50 (µg/mL)
HepG2 (liver cancer)>100
MCF-7 (breast cancer)>100
A549 (lung cancer)>100

Case Studies and Clinical Applications

Case Study 1: Treatment of Resistant Infections

A clinical study involving patients with chronic infections caused by multi-drug resistant Staphylococcus aureus demonstrated that this compound could be used as an effective treatment option. Patients treated with this compound showed significant improvement in clinical symptoms and a reduction in bacterial load.

Case Study 2: Synergistic Effects

Research has also explored the synergistic effects of this compound when combined with other antibiotics. In vitro studies revealed that combining Eveninomicin with beta-lactams enhanced the overall antimicrobial efficacy against resistant strains.

Properties

CAS No.

53296-30-3

Molecular Formula

C66H99Cl2NO36

Molecular Weight

1553.4 g/mol

IUPAC Name

[6-[4',7-dihydroxy-6-[3-hydroxy-2-[4-hydroxy-6-[7'-hydroxy-7-methoxy-7'-(1-methoxyethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-5-methoxy-6-methyloxan-4-yl]oxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C66H99Cl2NO36/c1-24-37(48(82-13)39(68)40(71)38(24)67)57(75)97-44-25(2)90-35(17-32(44)94-36-19-62(8,69(77)78)53(85-16)28(5)91-36)96-43-27(4)101-65(18-31(43)70)104-54-29(6)93-61(52(74)63(54,9)105-65)99-49-42(73)58(92-26(3)45(49)81-12)98-46-33(20-79-10)95-60(50(83-14)41(46)72)100-59-51(84-15)47-34(21-86-59)102-66(103-47)56-55(87-23-88-56)64(76,22-89-66)30(7)80-11/h25-36,41-47,49-56,58-61,70-74,76H,17-23H2,1-16H3

InChI Key

ZFRCWSCZDCAGAJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)(C(C)OC)O)OCO1)OC)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Origin of Product

United States

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